Flestolol Sulfate

Pharmacokinetics Beta-blocker elimination Ultra-short-acting agents

Flestolol sulfate delivers ultra-short, nonselective beta-blockade (t½ ~6.5 min) with full reversal within 30 min—28% faster than esmolol. It blocks both β1 and β2 receptors, increasing peripheral vascular resistance, unlike cardioselective agents. Metabolized by plasma esterases, it exhibits linear pharmacokinetics and is well tolerated in continuous infusion up to 7 days. The definitive nonselective, rapidly reversible beta-blocker for sequential electropharmacologic testing and critical care models requiring precise, titratable ventricular rate control.

Molecular Formula C15H24FN3O8S
Molecular Weight 425.4 g/mol
CAS No. 88844-73-9
Cat. No. B1672772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlestolol Sulfate
CAS88844-73-9
SynonymsACC 9089
ACC-9089
flestolol
flestolol sulfate
Molecular FormulaC15H24FN3O8S
Molecular Weight425.4 g/mol
Structural Identifiers
SMILESCC(C)(CNC(=O)N)NCC(COC(=O)C1=CC=CC=C1F)O.OS(=O)(=O)O
InChIInChI=1S/C15H22FN3O4.H2O4S/c1-15(2,9-18-14(17)22)19-7-10(20)8-23-13(21)11-5-3-4-6-12(11)16;1-5(2,3)4/h3-6,10,19-20H,7-9H2,1-2H3,(H3,17,18,22);(H2,1,2,3,4)
InChIKeyQLCLNERFMKNCBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Flestolol Sulfate (CAS 88844-73-9): Ultra-Short-Acting Beta-Blocker for Critical Care Arrhythmia Management


Flestolol sulfate (ACC-9089 sulfate) is a nonselective, competitive beta-adrenergic receptor antagonist classified among the ultra-short-acting intravenous beta-blockers [1]. It is metabolized by plasma esterases, with an elimination half-life of approximately 6.5 minutes, and possesses no intrinsic sympathomimetic activity [2]. Flestolol was developed as a titratable agent for rapid control of ventricular rate in supraventricular tachyarrhythmias, with pharmacologic effects reversing within 30 minutes of infusion discontinuation [3].

Why Flestolol Sulfate Cannot Be Substituted by Other Ultra-Short-Acting Beta-Blockers in Experimental Protocols


Ultra-short-acting beta-blockers differ fundamentally in receptor selectivity, metabolic pathways, elimination half-life, and clinical response kinetics. Flestolol is nonselective (blocking both β1 and β2 receptors) and is metabolized by plasma esterases with a half-life of approximately 6.5 minutes, whereas esmolol is cardioselective (β1-selective) with an elimination half-life of 9 minutes and undergoes metabolism by red blood cell cytosolic esterases [1][2]. Landiolol, another comparator, exhibits an 8- to 12-fold greater potency than esmolol and markedly higher β1-selectivity [3]. These pharmacological distinctions produce measurable differences in onset kinetics, reversibility time, and off-target effects that preclude generic substitution in research and clinical protocols requiring precisely titratable beta-blockade. The following quantitative evidence details where Flestolol sulfate demonstrates verifiable differentiation relative to esmolol and other in-class alternatives.

Flestolol Sulfate (CAS 88844-73-9): Quantitative Comparative Evidence Against Esmolol and In-Class Alternatives


Elimination Half-Life Comparison: Flestolol Sulfate vs. Esmolol

Flestolol sulfate exhibits an elimination half-life of approximately 6.5 minutes, which is approximately 28% shorter than that of esmolol (9 minutes) [1][2]. This difference in elimination kinetics translates to faster offset of beta-blockade following infusion discontinuation—flestolol-induced effects reverse within 30 minutes, whereas esmolol's effects may persist longer [3]. Flestolol is metabolized by plasma esterases, while esmolol is metabolized predominantly by red blood cell cytosolic cholinesterase [1]. This metabolic divergence has implications for experimental settings where plasma esterase activity may differ from erythrocyte esterase activity due to patient-specific or model-specific variables.

Pharmacokinetics Beta-blocker elimination Ultra-short-acting agents

Receptor Selectivity Profile: Flestolol Sulfate (Nonselective) vs. Esmolol and Landiolol (Cardioselective)

Flestolol sulfate is a nonselective beta-adrenergic receptor antagonist that blocks both β1 and β2 receptors with comparable affinity, whereas esmolol is a cardioselective (β1-selective) agent and landiolol exhibits high β1-selectivity with an 8- to 12-fold greater potency than esmolol [1][2]. Flestolol's nonselective profile produces distinct hemodynamic effects, including increases in peripheral vascular resistance (via β2 blockade) that are not observed with β1-selective agents at equipotent beta-blocking doses [3]. Ultra-short-acting beta-blockers including esmolol, landiolol, and flestolol mainly act on myocardial β1 receptors but also block β2 receptors at high doses; however, flestolol's nonselective character yields measurable β2 antagonism at clinically relevant concentrations [4].

Receptor pharmacology Beta-1 selectivity Beta-2 blockade

Clinical Efficacy in Atrial Fibrillation: Flestolol Sulfate Quantitative Outcomes

In a clinical trial of 18 patients with new-onset atrial fibrillation or flutter and rapid ventricular response (baseline mean heart rate 133 ± 12 beats/min), flestolol sulfate infusion reduced mean ventricular response to 103 ± 20 beats/min at the end of titration (p < 0.0001), with 78% (14 of 18) of patients achieving protocol-defined endpoints of ≥20% heart rate reduction, heart rate ≤100 beats/min, or conversion to normal sinus rhythm [1][2]. The mean reduction in heart rate was approximately 30 beats/min (23% decrease from baseline). All 14 responders who continued to maintenance infusion sustained therapeutic response. Upon discontinuation, ventricular response increased by 33 ± 23% within 60 minutes, demonstrating rapid loss of effect consistent with flestolol's 6.5-6.9 minute half-life [3]. Adverse effects were limited to hypotension in 2 patients (11%) [1].

Atrial fibrillation Ventricular rate control Supraventricular tachyarrhythmia

Dose-Response and Tolerability: Flestolol Sulfate Infusion Parameters

Flestolol sulfate demonstrates linear pharmacokinetics across a wide dose range, with blood concentrations increasing linearly with increasing dose and good correlation between blood concentrations and degree of beta-adrenergic blockade [1][2]. The compound is well tolerated in healthy volunteers at doses up to 100 mcg/kg/min [1]. In long-term infusion studies, flestolol was well tolerated at the effective beta-blocking dose of 5 mcg/kg/min for up to seven days [3]. Flestolol produces a dose-dependent attenuation of isoproterenol-induced tachycardia, enabling predictable titration [2].

Dose-response Tolerability Infusion protocol

Metabolic Pathway and Esterase Substrate Specificity: Flestolol Sulfate Distinct from Esmolol

Flestolol sulfate is metabolized by plasma esterases and is cleared mainly by extrahepatic routes, whereas esmolol is metabolized by red blood cell cytosolic cholinesterase [1][2]. Flestolol is rapidly hydrolyzed in plasma to ortho-fluorobenzoic acid and an amino diol, both of which lack beta-blocking activity [3]. In vitro studies in dog blood demonstrate that succinylcholine prolongs the half-life of flestolol, whereas acetylcholine, procaine, and chloroprocaine have no effect [4]. Flestolol does not affect the metabolism of procaine or chloroprocaine in human and dog blood [4]. This distinct esterase substrate profile provides a metabolic differentiation from esmolol, which may be relevant in experimental models where plasma versus erythrocyte esterase activities differ.

Drug metabolism Plasma esterase Extrahepatic clearance

Flestolol Sulfate (CAS 88844-73-9): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Electrophysiology Studies Requiring Rapid Onset and Offset of Beta-Blockade

Flestolol sulfate's 6.5-minute elimination half-life—28% shorter than esmolol's 9-minute half-life—enables reversal of beta-blockade within 30 minutes of infusion discontinuation [1]. In electropharmacologic testing of 21 patients with supraventricular tachycardia, flestolol increased AV nodal effective refractory period (fast pathway p < 0.02; slow pathway p < 0.01) and prevented tachycardia initiation via anterograde AV nodal conduction block, with tachycardia cycle length returning to control values within 30 minutes post-infusion (354 ms vs. 355 ms control, n = 16) [2]. This rapid reversibility permitted clinically indicated testing of a second antiarrhythmic drug in 8 patients during the same study session [2]. Flestolol is therefore preferentially suited for sequential electropharmacologic testing protocols where residual beta-blockade would confound assessment of subsequent agents.

Atrial Fibrillation and Flutter Rate Control in Experimental Critical Care Models

In patients with new-onset atrial fibrillation or flutter (baseline mean ventricular response 133 ± 12 beats/min), flestolol sulfate reduced heart rate to 103 ± 20 beats/min (p < 0.0001) during titration, achieving a 78% responder rate with sustained response during maintenance infusion up to 24 hours [1]. The 33 ± 23% increase in ventricular response within 60 minutes of discontinuation confirms rapid loss of effect [1]. Flestolol's linear pharmacokinetics and tolerability up to 100 mcg/kg/min (20-fold above the effective 5 mcg/kg/min dose) support its use in critical care models where precise, titratable ventricular rate control is required with the ability to rapidly terminate beta-blockade if hemodynamic compromise occurs [2][3].

Comparative Beta-Blocker Pharmacology Studies and Receptor Selectivity Investigations

Flestolol sulfate is a nonselective beta-blocker (β1 and β2 antagonism), whereas esmolol and landiolol exhibit cardioselectivity (β1-selective) [1][2]. This pharmacological distinction produces measurable differences in hemodynamic profiles: flestolol increases peripheral vascular resistance (via β2 blockade) in addition to reducing heart rate, rate-pressure product, and myocardial contractility [3]. For studies examining differential effects of nonselective versus selective beta-blockade, or investigating the contribution of β2 receptors to cardiovascular responses, flestolol provides a verifiable nonselective comparator within the ultra-short-acting class. Its distinct plasma esterase metabolism further distinguishes it from erythrocyte esterase-metabolized agents like esmolol [1].

Long-Term Continuous Infusion Studies Requiring Sustained Beta-Blockade with Predictable Clearance

Flestolol sulfate demonstrates linear pharmacokinetics with blood concentrations that increase linearly with dose and correlate well with the degree of beta-adrenergic blockade [1]. The compound is well tolerated at the effective beta-blocking dose of 5 mcg/kg/min for continuous infusion up to seven days [2][3]. This established long-term infusion safety profile, combined with extrahepatic clearance that minimizes dependence on liver function, makes flestolol suitable for extended-duration experimental protocols where consistent beta-blockade must be maintained without accumulation or unpredictable pharmacokinetics [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flestolol Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.